molecular formula C29H23ClN2O3S B11434815 Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11434815
M. Wt: 515.0 g/mol
InChI Key: SHLCWXUYDBZQIX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as cyano, phenyl, and chlorophenyl groups. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The specific steps are as follows:

    Condensation Reaction: The reaction starts with the condensation of 2-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.

    Cyclization: The intermediate formed undergoes cyclization to form the dihydropyridine ring.

    Substitution: The cyano and sulfanyl groups are introduced through nucleophilic substitution reactions.

    Final Product Formation: The final product is obtained after purification, typically through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

    Pharmacology: The compound is investigated for its potential anti-inflammatory and analgesic properties.

    Biochemistry: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Chemistry: The compound can be a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure. The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its pharmacological effects.

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Felodipine: Another member of the dihydropyridine class with antihypertensive properties.

Uniqueness: Ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-oxo-2-phenylethyl)sulfanyl]-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines. The presence of the cyano and sulfanyl groups can influence its binding affinity and selectivity for molecular targets.

Properties

Molecular Formula

C29H23ClN2O3S

Molecular Weight

515.0 g/mol

IUPAC Name

ethyl 4-(2-chlorophenyl)-5-cyano-6-phenacylsulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C29H23ClN2O3S/c1-2-35-29(34)26-25(21-15-9-10-16-23(21)30)22(17-31)28(32-27(26)20-13-7-4-8-14-20)36-18-24(33)19-11-5-3-6-12-19/h3-16,25,32H,2,18H2,1H3

InChI Key

SHLCWXUYDBZQIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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